2-(benzylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC8830071
Molecular Formula: C27H22N4O2S2
Molecular Weight: 498.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22N4O2S2 |
|---|---|
| Molecular Weight | 498.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H22N4O2S2/c32-25-21(17-22-26(33)31(27(34)35-22)16-14-19-9-3-1-4-10-19)24(28-18-20-11-5-2-6-12-20)29-23-13-7-8-15-30(23)25/h1-13,15,17,28H,14,16,18H2/b22-17- |
| Standard InChI Key | ASSLOZRUXVSSMR-XLNRJJMWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CC=C5)/SC2=S |
| SMILES | C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CC=C5)SC2=S |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CC=C5)SC2=S |
Introduction
Structural Features
This compound is characterized by its multiple ring structures, including a pyrido[1,2-a]pyrimidinone core and a thiazolidine ring. The presence of nitrogen and sulfur atoms classifies it as a heterocyclic compound. The molecular structure includes a benzylamino group attached to the pyrimidine ring and a 2-phenylethyl group attached to the thiazolidine ring.
Synthesis
The synthesis of such complex heterocyclic compounds typically involves multi-step organic reactions. Common synthetic routes may include condensation reactions, cyclization steps, and the use of specific reagents to form the desired ring structures. The synthesis is often conducted under controlled temperature and pressure conditions to optimize yield and purity.
Biological Activities
Heterocyclic compounds with similar structures have shown potential biological activities, including antimicrobial and anticancer properties. The mechanism of action often involves interactions with specific molecular targets within biological systems, such as enzymes or cellular receptors.
Applications
These compounds are of interest in both synthetic chemistry and medicinal research due to their complex structures and potential bioactivity. They can serve as lead compounds for drug development, particularly in areas like antimicrobial and anticancer therapy.
Data Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume